molecular formula C21H40Cl2N2O2 B5163781 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5163781
M. Wt: 423.5 g/mol
InChI Key: HGQIGVYCWFDVSH-UHFFFAOYSA-N
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Description

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O2.2ClH/c1-2-22-4-6-23(7-5-22)15-20(24)16-25-8-3-21-12-17-9-18(13-21)11-19(10-17)14-21;;/h17-20,24H,2-16H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQIGVYCWFDVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantanol with ethylene oxide to form 1-(2-hydroxyethyl)adamantane. This intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The piperazine ring can interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its combination of the adamantane core and the piperazine ring, which imparts both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

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